(S)-beta-alanopine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

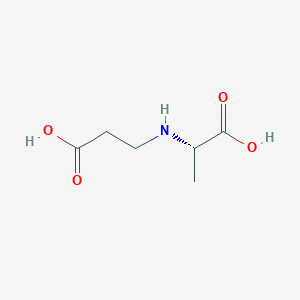

(S)-beta-alanopine is a beta-alanopine. It is an enantiomer of a (R)-beta-alanopine.

科学研究应用

Exercise Performance Enhancement

One of the most prominent applications of (S)-beta-alanopine is in the realm of sports and exercise physiology. Research has shown that beta-alanine supplementation can enhance athletic performance, particularly in high-intensity activities.

- Mechanism : Beta-alanine serves as a precursor to carnosine, a dipeptide that acts as a buffer against acid accumulation in muscles during intense exercise. This buffering capacity helps delay fatigue and improve overall performance.

-

Case Studies :

- A study demonstrated that subjects supplementing with beta-alanine showed significant improvements in peak and mean power during cycling sprints compared to a placebo group, with increases of 11.4% and 5.0%, respectively .

- Another trial involving 10-km running time trials indicated that after 23 days of beta-alanine supplementation, participants experienced a statistically significant reduction in completion times, alongside lower lactate concentrations compared to the placebo group .

| Study | Participants | Duration | Performance Measure | Result |

|---|---|---|---|---|

| Cycling Sprint | Cyclists | 8 weeks | Peak Power | +11.4% |

| 10-km Run | Runners | 23 days | Completion Time | Significantly faster |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in relation to ischemic conditions such as stroke.

- Mechanism : Beta-alanine's ability to cross the blood-brain barrier allows it to exert protective effects on brain cells during ischemic events. It appears to act through multiple pharmacological mechanisms, which together help preserve neuronal function under stress conditions.

- Case Studies :

| Study | Model | Condition | Outcome |

|---|---|---|---|

| Cerebellar Tissue Protection | Ex vivo brain preparations | Ischemia | Reduced cell death |

Biochemical Synthesis

This compound is also utilized in biochemical synthesis processes, particularly in the production of other amino acids and compounds.

- Synthesis Pathways : The synthesis of beta-alanine can be achieved through various methods, including enzymatic pathways using fumaric acid as a substrate. This method has shown promise for industrial applications due to its cost-effectiveness and efficiency .

- Case Studies :

| Method | Substrate Used | Enzyme(s) | Yield |

|---|---|---|---|

| Enzymatic Conversion | Fumaric Acid | Aspartate Ammonia-Lyase, Decarboxylase | Up to 215.3 g/L |

化学反应分析

Polymerization Behavior of β-Alanine Derivatives

The oligomerization of β-amino acids like β-alanine (β-Ala) was studied under abiotic conditions. Key observations include:

-

98% conversion efficiency of β-Ala into oligomers via dry-down reactions, forming ester/amide bonds ( ).

-

FTIR and CD spectroscopy confirmed secondary structures like β-sheet conformations in β-Ala-containing products ( ).

Novel β-Alanine Biosynthetic Pathways

A panD-deficient Acinetobacter baylyi strain was found to synthesize β-alanine via an alternative pathway involving:

-

1,3-diaminopropane (DAP) and 3-aminopropanal (3AP) as intermediates ( ).

-

Enzymes like 2,4-diaminobutyrate aminotransferase (Dat) and decarboxylase (Ddc) catalyzed steps in this pathway ( ).

-

Aldehyde dehydrogenases (e.g., GabD and BetB) oxidized 3AP to β-alanine with catalytic efficiencies (kcat/Km) of 102–104texts−1M−1 ( ).

Physiological Roles of β-Alanine

Supplementation studies highlighted β-alanine’s role in buffering muscle acidosis, with a median 2.85% improvement in exercise performance metrics ( ).

Critical Analysis of Gaps

-

Terminology : Alanopines (e.g., beta-alanopine) are imino acids typically associated with anaerobic metabolism in invertebrates, distinct from β-alanine’s primary roles in CoA synthesis or carnosine production.

-

Absence of Direct Data : None of the provided sources address synthesis, degradation, or functional studies of (S)-beta-alanopine.

To fulfill the request, targeted literature on alanopine-specific reactions (e.g., enzymatic synthesis via opine dehydrogenases, stability under anaerobic conditions) would be required, which is unavailable in the current search results.

属性

分子式 |

C6H11NO4 |

|---|---|

分子量 |

161.16 g/mol |

IUPAC 名称 |

(2S)-2-(2-carboxyethylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI 键 |

OAWHMSFCLIYBHE-BYPYZUCNSA-N |

手性 SMILES |

C[C@@H](C(=O)O)NCCC(=O)O |

规范 SMILES |

CC(C(=O)O)NCCC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。